6-Fluoroquinoline-3-sulfonyl fluoride
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Overview
Description
6-Fluoroquinoline-3-sulfonyl fluoride is a chemical compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring and a sulfonyl fluoride group at the 3rd position. Fluorinated quinolines are known for their significant biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
The synthesis of 6-fluoroquinoline-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of quinoline derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields of the desired product . Another method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Chemical Reactions Analysis
6-Fluoroquinoline-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols under mild conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic compounds to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific nucleophile or organometallic reagent used.
Scientific Research Applications
6-Fluoroquinoline-3-sulfonyl fluoride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its ability to inhibit enzymes and interact with biological targets.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex molecules.
Chemical Biology: It is employed in the study of biological processes and the development of chemical probes.
Materials Science: The compound is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-fluoroquinoline-3-sulfonyl fluoride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication . By binding to these enzymes, the compound stabilizes DNA strand breaks, thereby blocking the progress of the replication fork and inhibiting DNA synthesis . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .
Comparison with Similar Compounds
6-Fluoroquinoline-3-sulfonyl fluoride can be compared with other fluorinated quinolines and isoquinolines:
Fluoroquinolones: These compounds, such as ciprofloxacin and norfloxacin, also inhibit DNA gyrase and topoisomerase IV but may have different substitution patterns on the quinoline ring.
Fluorinated Isoquinolines: These compounds have similar biological activities and are used in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-fluoroquinoline-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIVBRZNLLCONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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